molecular formula C8H6F2N2 B1529509 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1261844-48-7

2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1529509
M. Wt: 168.14 g/mol
InChI Key: CSQUQRRHDBLZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine (DFMP) is an important synthetic intermediate used in the synthesis of a variety of biologically active compounds. It is a heterocyclic compound that is composed of two nitrogen atoms, two carbon atoms, three hydrogen atoms, and two fluorine atoms. DFMP has been used as a starting material for the synthesis of several pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. DFMP is also used as a reagent in the synthesis of other heterocyclic compounds, such as pyridine, pyrrolidines, and pyrroles.

Scientific Research Applications

Synthetic Methodologies

Researchers have developed various synthetic methodologies utilizing the difluoromethyl group in pyrrolopyridine derivatives, emphasizing the role of fluorination in medicinal chemistry and material science. For example, microwave-assisted fluorination has been explored for the synthesis of fluorinated pyrrole-imidazole alkaloids, showcasing the utility of such methodologies in creating complex fluorinated structures efficiently (Troegel & Lindel, 2012). Similarly, the development of new gem-difluoroolefination reagents for aldehydes and ketones, like difluoromethyl 2-pyridyl sulfone, demonstrates the advancement in creating versatile building blocks for organic synthesis (Zhao et al., 2010).

Catalysis and Reactivity

The role of difluoromethylated compounds in catalysis and reactivity has been significantly explored. Studies have shown that certain sulfonamides act as novel terminators of cationic cyclisations, indicating the utility of difluoromethyl groups in modifying reaction pathways for the synthesis of complex organic frameworks (Haskins & Knight, 2002). Additionally, the discovery of catalytic, enantioselective difluorination of cinnamamides highlights the potential of difluoromethyl-containing compounds in asymmetric synthesis, providing pathways to compounds with vicinal, fluoride-bearing stereocenters (Haj, Banik, & Jacobsen, 2019).

Material Science and Coordination Chemistry

In material science and coordination chemistry, difluoromethyl groups have been utilized to modify the physical and chemical properties of polymers and coordination compounds. The synthesis and characterization of cobalt(II) complexes with uracil-containing 2,6-diformylpyridine ligands demonstrate the application of fluorinated ligands in tuning the properties of metal-organic frameworks, which could be relevant for catalysis or material applications (Koz et al., 2010). Novel soluble polyimides derived from fluorinated diamine monomers showcase the impact of fluorination on improving solubility, thermal stability, and dielectric properties, underscoring the significance of difluoromethyl groups in high-performance polymer design (Guan et al., 2014).

properties

IUPAC Name

2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-7(10)6-4-5-2-1-3-11-8(5)12-6/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQUQRRHDBLZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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